
Ethyl 6-bromo-7-nitro-1h-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family.
Preparation Methods
The synthesis of Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-indazole-3-carboxylate followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and safety.
Chemical Reactions Analysis
Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate specific pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-bromo-1H-indazole-3-carboxylate: Lacks the nitro group, which may result in different chemical and biological properties.
1H-Indole-3-carbaldehyde derivatives: These compounds share the indazole core but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C10H8BrN3O4 |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
ethyl 6-bromo-7-nitro-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-5-3-4-6(11)9(14(16)17)7(5)12-13-8/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
LYJFXKASNFGZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=C(C2=NN1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


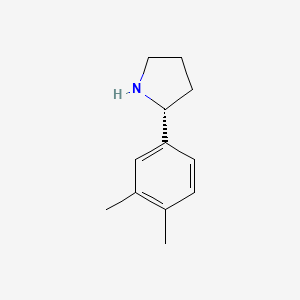
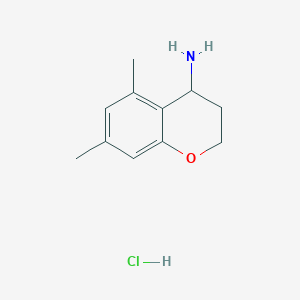
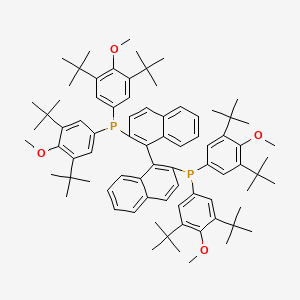
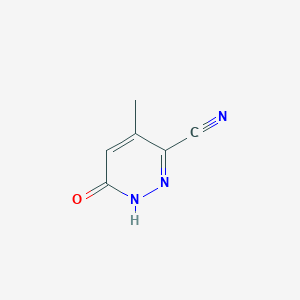

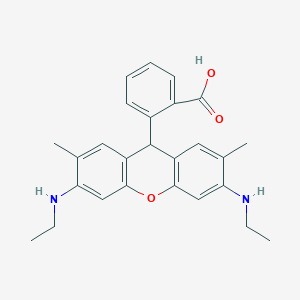
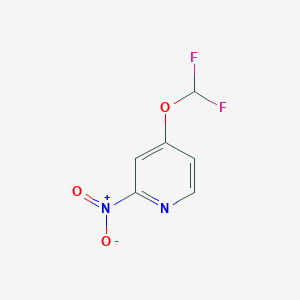
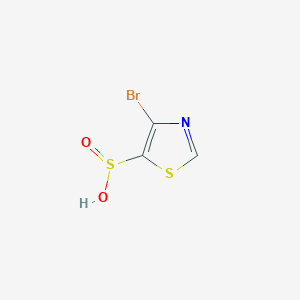
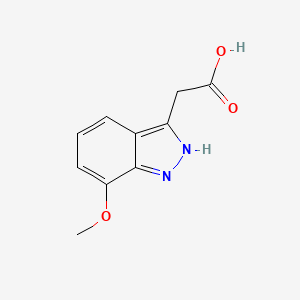
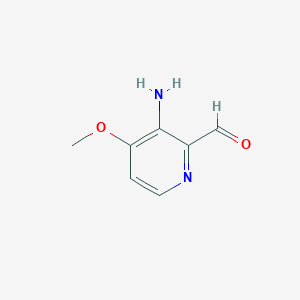
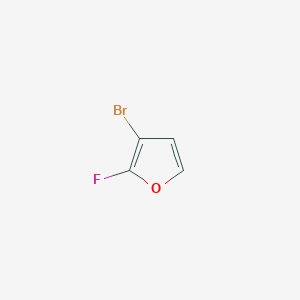

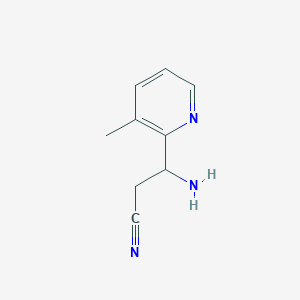
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
